molecular formula C26H54KO4P B12669860 Potassium diisotridecyl phosphate CAS No. 74937-56-7

Potassium diisotridecyl phosphate

Cat. No.: B12669860
CAS No.: 74937-56-7
M. Wt: 500.8 g/mol
InChI Key: BKGIAAFAQLZRLM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium diisotridecyl phosphate: is a chemical compound with the molecular formula C26H54KO4P and a molecular weight of 500.776621 g/mol . It is a potassium salt of diisotridecyl phosphate, which is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diisotridecyl phosphate can be synthesized through the reaction of diisotridecyl phosphate with potassium hydroxide. The reaction typically involves mixing diisotridecyl phosphate with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials, including diisotridecyl phosphate and potassium hydroxide, are combined in reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium diisotridecyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form diisotridecyl phosphate and potassium hydroxide.

    Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Substitution Reactions: Various nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium diisotridecyl phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, it is used to study the effects of phosphate compounds on cellular processes and enzyme activities.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and detergents due to its emulsifying and stabilizing properties .

Mechanism of Action

The mechanism of action of potassium diisotridecyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can influence enzyme activities and cellular processes by acting as a source of phosphate ions. The phosphate ions can participate in phosphorylation reactions, which are crucial for regulating metabolic pathways and signal transduction .

Comparison with Similar Compounds

  • Potassium dihydrogen phosphate (KH2PO4)
  • Dipotassium phosphate (K2HPO4)
  • Potassium phosphate (K3PO4)

Comparison: Potassium diisotridecyl phosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other potassium phosphate compounds. These long chains enhance its solubility in organic solvents and its effectiveness as an emulsifying agent .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.

Properties

CAS No.

74937-56-7

Molecular Formula

C26H54KO4P

Molecular Weight

500.8 g/mol

IUPAC Name

potassium;bis(11-methyldodecyl) phosphate

InChI

InChI=1S/C26H55O4P.K/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4;/h25-26H,5-24H2,1-4H3,(H,27,28);/q;+1/p-1

InChI Key

BKGIAAFAQLZRLM-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCC(C)C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.